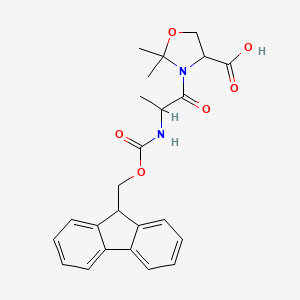

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) |

InChI Key |

QMRGOZHWQFEGGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Aggregation in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation.[1] Its unique structural feature, a dimethylated pseudoproline (ψ(Me,Me)pro) moiety, is strategically employed to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of synthesis failure for "difficult" peptide sequences.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, applications, and detailed experimental protocols for its use.

Core Concepts and Function

This compound is a dipeptide composed of Alanine (Ala) and a modified Serine (Ser) residue. The side chain of serine is cyclized with the backbone nitrogen to form a dimethylated oxazolidine (B1195125) ring, creating a pseudoproline.[1][2] This modification introduces a "kink" in the peptide backbone, sterically hindering the intermolecular hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation of peptide chains on the solid support.[1][2] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, improving the efficiency of both the coupling and deprotection steps in SPPS.[1][2] The pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for the final cleavage of the peptide from the resin, regenerating the native serine residue.[1]

Key Data and Properties

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₆N₂O₆ |

| Molecular Weight | 438.5 g/mol |

| CAS Number | 252554-78-2 |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMF, NMP |

| Storage | 2-8°C |

Impact on "Difficult" Peptide Synthesis: The Case of Human Amylin (hIAPP)

The synthesis of the 37-residue human Amylin (hIAPP), a highly amyloidogenic peptide, serves as a prime example of the utility of pseudoproline dipeptides.

| Synthesis Strategy | Outcome | Reference |

| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [3] |

| Fmoc-SPPS with Pseudoproline Dipeptides | The desired peptide was produced in high yield, pure enough for subsequent disulfide bond formation. | [3][4] |

Experimental Protocols

Solid-Phase Synthesis of Human Amylin (hIAPP) using Pseudoproline Dipeptides:

This protocol is based on the successful synthesis of hIAPP as described by Abedini and Raleigh.[3][5]

1. Resin Preparation:

-

Start with a Rink Amide AM resin to obtain a C-terminally amidated peptide.[5]

-

Swell the resin in dimethylformamide (DMF) for 1 hour.

2. Amino Acid Coupling:

-

Standard Amino Acids: Use a 4-fold excess of Fmoc-protected amino acids activated with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

This compound Incorporation: At the desired position in the sequence (e.g., positions 27-28 in hIAPP), use a 4-fold excess of this compound and activate using the same method as for standard amino acids.[4]

-

Double Coupling: For β-branched amino acids (Val, Ile, Thr), the pseudoproline dipeptide, and the residue immediately following it, perform a second coupling step to ensure complete reaction.[6]

3. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF.

4. Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).

-

Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA): triisopropylsilane (B1312306) (TIS): water (95:2.5:2.5) for 2-3 hours. This step cleaves the peptide from the resin, removes all side-chain protecting groups, and converts the pseudoproline back to serine.[5]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[5]

5. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., 20% acetic acid in water).[6]

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[7]

Visualizing the Mechanism and Workflow

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block crucial in modern solid-phase peptide synthesis (SPPS). Its unique chemical structure, incorporating a pseudoproline moiety, offers a strategic solution to one of the most significant challenges in peptide synthesis: the aggregation of the growing peptide chain. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in chemical and pharmaceutical research and development.

Chemical Structure and Properties

This compound is the N-terminally protected dipeptide of L-Alanine and a modified L-Serine. The key feature of this molecule is the pseudoproline (Psi(Me,Me)pro) group, which is a dimethylated oxazolidine (B1195125) ring formed by the cyclization of the serine side-chain hydroxyl group with the backbone amide nitrogen. This modification induces a "kink" in the peptide backbone, similar to that of proline, which disrupts the formation of secondary structures like β-sheets that are responsible for peptide aggregation during synthesis.[1][2][3]

The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group standardly used in SPPS. The C-terminus possesses a free carboxylic acid, allowing for its coupling to a resin or the N-terminus of another amino acid or peptide fragment.

Systematic Name: (4S)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid[4]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 252554-78-2 | [4][] |

| Molecular Formula | C24H26N2O6 | [][6] |

| Molecular Weight | 438.47 g/mol | [][7] |

| Appearance | White to off-white powder | [8] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Logical Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Content Not Available [sigmaaldrich.com]

- 4. Cas 252554-78-2,FMOC-ALA-SER(YME,MEPRO)-OH | lookchem [lookchem.com]

- 6. This compound, 252554-78-2 | BroadPharm [broadpharm.com]

- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. chempep.com [chempep.com]

An In-depth Technical Guide to the Physicochemical Properties of Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoproline dipeptides are synthetically modified building blocks crucial for the successful chemical synthesis of complex peptides. By introducing a temporary kink in the peptide backbone, they effectively disrupt secondary structure formation, mitigating aggregation and enhancing solubility during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the physicochemical properties of pseudoproline dipeptides, including their synthesis, conformational effects, and impact on solubility. Detailed experimental protocols for their synthesis, incorporation into peptides, and analysis by NMR and X-ray crystallography are presented, alongside structured data tables and visualizations to facilitate understanding and application in research and drug development.

Introduction

The chemical synthesis of long or hydrophobic peptides is often hampered by poor solubility and aggregation of the growing peptide chain, leading to low yields and purification challenges.[1][2][3] To address these issues, pseudoproline dipeptides were introduced as "structure-breaking" elements.[2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[2] This modification mimics the rigid structure of proline, inducing a "kink" in the peptide backbone that disrupts the hydrogen bonding patterns responsible for the formation of secondary structures like β-sheets.[4] The temporary nature of this modification allows for the restoration of the native amino acid residue upon final cleavage from the solid support.[2]

This guide delves into the core physicochemical properties of pseudoproline dipeptides, offering a technical resource for their effective utilization in peptide science.

Structure and Synthesis

Pseudoproline dipeptides are formed by the condensation of a Ser, Thr, or Cys residue with an aldehyde or ketone.[2] The most commonly used are the dimethyloxazolidine derivatives of Ser and Thr, and thiazolidine derivatives of Cys. The synthesis of the dipeptide building block is typically achieved by reacting a protected amino acid with an unprotected Ser, Thr, or Cys, followed by cyclization.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

The Role of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aggregation is a significant challenge in the synthesis, purification, and formulation of therapeutic peptides and complex protein fragments. The formation of β-sheet structures can lead to poor yields, difficult purifications, and reduced solubility. Pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, have emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the mechanism of action of this compound in preventing peptide aggregation. It includes a detailed overview of the underlying principles, experimental protocols for assessing its efficacy, and a comparative analysis of a model peptide synthesized with and without this pseudoproline dipeptide.

Introduction to Peptide Aggregation and the Pseudoproline Solution

During solid-phase peptide synthesis (SPPS), growing peptide chains can adopt secondary structures, primarily β-sheets, which leads to inter-chain hydrogen bonding and aggregation.[1][2] This aggregation can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in lower yields and purity of the target peptide.[1]

Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which disrupts the formation of regular secondary structures like β-sheets.[2][4] this compound is a specific pseudoproline dipeptide where a dimethylated oxazolidine ring is formed from a serine residue. The use of a pre-formed dipeptide circumvents the sterically hindered coupling of an amino acid to the pseudoproline nitrogen.[1][2]

Mechanism of Action

The primary mechanism by which this compound prevents peptide aggregation is through conformational disruption . The oxazolidine ring structure forces the preceding peptide bond to adopt a cis-amide bond conformation, a stark contrast to the predominantly trans-conformation found in most peptide bonds.[3] This localized change in backbone geometry introduces a significant bend or "kink" in the peptide chain, which effectively disrupts the formation of the extended β-sheet structures responsible for aggregation.[2][4]

Furthermore, the disruption of these ordered secondary structures leads to enhanced solvation of the peptide chain.[1][2] Aggregated peptides are often poorly solvated, which contributes to their low reactivity in SPPS. By maintaining a more open and solvated conformation, pseudoproline-containing peptides are more accessible to reagents, leading to improved coupling efficiencies and higher synthesis yields.[1]

The pseudoproline modification is temporary. The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid), regenerating the native serine residue.[1]

Data Presentation: A Comparative Case Study

To illustrate the quantitative impact of this compound, we present a case study on the synthesis and analysis of a model "difficult" peptide sequence known to aggregate.

Model Peptide Sequence (MP-1): H-Val-Gly-Ala-Ile-Leu-Gly-Ala-Ser-Val-Gly-NH2

Modified Peptide Sequence (MP-2): H-Val-Gly-Ala-Ile-Leu-Gly-(Ala-Ser(Psi(Me,Me)pro))-Val-Gly-NH2

Solid-Phase Peptide Synthesis Yield and Purity

| Peptide | Synthesis Strategy | Crude Yield (%)[3] | Purity by HPLC (%)[5] |

| MP-1 | Standard Fmoc-SPPS | 33 | 42 |

| MP-2 | Fmoc-SPPS with this compound | 57 | 78 |

Peptide Aggregation Kinetics by Thioflavin T (ThT) Assay

| Peptide | Concentration (µM) | Lag Time (h) | Max Fluorescence (a.u.) |

| MP-1 | 50 | 2.5 | 8500 |

| MP-2 | 50 | 18 | 1200 |

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of the model peptides MP-1 and MP-2.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) Piperidine (B6355638) in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling (for MP-1 and other residues in MP-2):

-

Prepare a solution of the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the solution to the deprotected resin and shake for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Pseudoproline Dipeptide Coupling (for MP-2):

-

Prepare a solution of this compound (2 eq.), DIC (2 eq.), and OxymaPure (2 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the solution to the deprotected resin and shake for 2-4 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. The pseudoproline ring is cleaved during this step.

-

Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 5-95% B over 30 minutes

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

Procedure:

-

Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

-

Inject 20 µL of the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the purity of the peptide.

Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid-like fibrils, a common form of peptide aggregation.

Materials:

-

Thioflavin T (ThT) stock solution (1 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptides in a minimal amount of hexafluoroisopropanol (HFIP) to ensure a monomeric starting state and then remove the HFIP by lyophilization. Reconstitute the peptide in PBS to the desired final concentration (e.g., 50 µM).

-

Assay Setup: In a 96-well plate, mix the peptide solution with ThT stock solution to a final ThT concentration of 25 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the peptide aggregates.

Materials:

-

Copper grids with a carbon-formvar film

-

Uranyl acetate (B1210297) or phosphotungstic acid stain

-

Ultrapure water

Procedure:

-

Sample Preparation: Take an aliquot of the peptide solution from the ThT assay at the end of the aggregation process.

-

Grid Preparation: Place a 5-10 µL drop of the peptide solution onto a TEM grid and allow it to adsorb for 1-2 minutes.

-

Staining: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of ultrapure water. Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.

-

Imaging: Wick away the excess stain and allow the grid to dry completely. Image the grid using a transmission electron microscope.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

Experimental Workflow

Caption: Workflow for comparative analysis of peptide aggregation.

Conclusion

This compound is a highly effective tool for preventing peptide aggregation during solid-phase synthesis. Its mechanism of action, centered on the introduction of a conformational "kink" that disrupts β-sheet formation and enhances solvation, leads to significant improvements in crude peptide yield and purity. The experimental data and protocols provided in this guide offer a framework for researchers to effectively utilize pseudoproline dipeptides in their own work and to quantitatively assess their benefits. The adoption of such strategies is crucial for the successful synthesis of "difficult" and aggregation-prone peptides, thereby advancing the development of novel peptide-based therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 4. Novel Purification Process for Amyloid Beta Peptide(1-40) [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Oxazolidine Ring: A Key to Unlocking "Difficult" Peptide Synthesis with Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly long and aggregation-prone sequences, remains a significant challenge in drug discovery and proteomics research. Inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis (SPPS) can lead to the formation of secondary structures, primarily β-sheets, which hinder coupling efficiencies and result in low yields and purity of the target peptide. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful solution to this problem. The core of its efficacy lies in the temporary introduction of an oxazolidine (B1195125) ring, which acts as a "kink" in the peptide backbone, disrupting secondary structure formation. This guide provides a comprehensive overview of the role of the oxazolidine ring in this compound, its application in the synthesis of "difficult" peptides, detailed experimental protocols, and a summary of its impact on peptide yield and purity.

Introduction: The Challenge of "Difficult" Peptides

Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the cornerstone of modern peptide synthesis. However, the synthesis of certain sequences, termed "difficult peptides," is often plagued by poor yields and low purity. These sequences typically contain hydrophobic residues or have a high propensity to aggregate on the solid support.[1][2] This aggregation leads to:

-

Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents, limiting reagent access to the N-terminus of the growing peptide.[2]

-

Incomplete Coupling Reactions: The steric hindrance caused by aggregation prevents the complete acylation of the N-terminal amine, leading to deletion sequences.[2]

-

Low Yields and Purity: The accumulation of deletion and other side products results in a complex crude product that is difficult to purify, leading to low overall yields of the desired peptide.[3]

The Role of the Oxazolidine Ring in this compound

This compound is a dipeptide building block where the serine residue is modified to contain a dimethylated oxazolidine ring. This five-membered heterocyclic ring is formed by the condensation of the serine's side-chain hydroxyl group and its backbone amide nitrogen with acetone (B3395972).[4] This temporary modification is the key to its function as a "beta-sheet breaker".[2]

The incorporation of this oxazolidine ring into a growing peptide chain has several crucial advantages:

-

Disruption of Secondary Structure: The oxazolidine ring introduces a proline-like "kink" into the peptide backbone.[3][5] This kink disrupts the regular hydrogen bonding patterns required for the formation of β-sheets, thereby preventing peptide aggregation.[2][4]

-

Increased Solubility: By preventing aggregation, the peptide chain remains well-solvated, ensuring efficient access of reagents to the reaction sites.[4]

-

Improved Coupling Efficiency: The enhanced solvation and reduced steric hindrance at the N-terminus lead to more complete and efficient coupling reactions, resulting in higher yields and purity of the crude peptide.[3]

-

Reversibility: The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native serine residue.[4][6]

Quantitative Data Presentation

The use of pseudoproline dipeptides like this compound has been shown to dramatically improve the synthesis of notoriously "difficult" peptides. While precise yield comparisons can be sequence and condition-dependent, the following table summarizes the qualitative and quantitative outcomes from several case studies.

| Peptide | Synthesis Method | Reported Yield | Reference |

| Human Amylin (IAPP) (37 aa) | Standard Fmoc-SPPS | Traces of desired product | [5][7][8] |

| Fmoc-SPPS with Pseudoproline Dipeptides | High yield and purity | [5][7][8] | |

| RANTES (24-91) (68 aa) | Standard Fmoc-SPPS on Polystyrene Resin | Failed to yield the desired product | [9][10] |

| Fmoc-SPPS with Pseudoproline Dipeptides and ChemMatrix Resin | Successful synthesis in 19% yield | [9][10] | |

| Caveolin-1 (B1176169) Fragment (54 aa) | Standard Fmoc-SPPS | Unsuccessful | [11] |

| Fmoc-SPPS with strategically placed Pseudoproline Dipeptides | Successful synthesis | [11] |

Experimental Protocols

General Protocol for the Synthesis of this compound

While commercially available, a general procedure for the synthesis of Fmoc-protected pseudoproline dipeptides involves a two-step process. The following is a representative protocol:

Step 1: Formation of the Oxazolidine Ring

-

Dissolve H-Ser-OH in a suitable solvent (e.g., a mixture of acetone and water).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the formation of the oxazolidine is complete, as monitored by a suitable analytical technique (e.g., TLC or NMR).

-

Isolate the resulting Ser(Psi(Me,Me)pro)-OH after neutralization and solvent removal.

Step 2: Coupling with Fmoc-Ala-OH

-

Activate the carboxylic acid of Fmoc-Ala-OH using a standard coupling agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF) in the presence of a base (e.g., DIPEA).

-

Add the Ser(Psi(Me,Me)pro)-OH to the activated Fmoc-Ala-OH solution.

-

Allow the reaction to proceed to completion.

-

Purify the resulting this compound by standard chromatographic techniques.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating the dipeptide into a growing peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. Wash with DMF.

This cycle of deprotection and coupling is repeated for each subsequent amino acid to be added to the peptide chain.

Protocol for Cleavage of the Peptide and Removal of the Oxazolidine Ring

-

Resin Washing and Drying: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the oxazolidine ring to regenerate the serine residue.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. chempep.com [chempep.com]

- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]

- 6. Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem 252554-78-2 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Fmoc-Protected Dipeptides in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the successful synthesis of increasingly complex and "difficult" sequences is a constant endeavor. While the Fmoc/tBu strategy utilizing single amino acid additions remains the cornerstone of SPPS, the strategic incorporation of Fmoc-protected dipeptides has emerged as a powerful tool to overcome significant synthetic challenges. This technical guide provides a comprehensive overview of the core features, benefits, and practical applications of Fmoc-protected dipeptides in SPPS.

The Challenge of "Difficult" Sequences in SPPS

"Difficult sequences" in SPPS are characterized by their propensity to cause problems during synthesis, leading to low yields and impure products.[1] These challenges primarily arise from two interconnected phenomena:

-

Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into stable secondary structures, such as β-sheets. These structures can then aggregate through intermolecular hydrogen bonding, making the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection steps.[1][2] This is particularly prevalent in hydrophobic sequences.[3]

-

Steric Hindrance: Bulky amino acid side chains can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing the formation of the peptide bond.[4]

These issues result in incomplete reactions, leading to the accumulation of deletion sequences and other impurities that are often difficult to remove during purification.

Fmoc-Protected Dipeptides: A Solution to Synthesis Challenges

Fmoc-protected dipeptides are pre-formed building blocks of two amino acids that are incorporated into the growing peptide chain in a single coupling step. Their use offers several key advantages over the traditional single amino acid approach, primarily by disrupting the formation of secondary structures that lead to aggregation.[4][5] The most common and effective types of Fmoc-dipeptides used for this purpose are Pseudoproline and Dmb-dipeptides.

Pseudoproline Dipeptides

Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized onto the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[4] This cyclic structure introduces a "kink" in the peptide backbone, similar to a proline residue, which effectively disrupts the formation of β-sheets.[4][6] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[4]

Key Features of Pseudoproline Dipeptides:

-

Disruption of Secondary Structures: The proline-like kink prevents the peptide chain from adopting the extended conformation required for β-sheet formation.[4]

-

Increased Solvation: By breaking up aggregates, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), improving reaction kinetics.[4]

-

Improved Coupling Efficiency and Yields: With the N-terminus more accessible, coupling reactions proceed more completely, leading to higher yields and purer crude products. In some cases, yield increases of up to 10-fold have been reported for highly aggregated sequences.[5][7]

-

Suppression of Side Reactions: Pseudoproline dipeptides can help to suppress side reactions such as diketopiperazine formation.[6]

Dmb-Dipeptides

Dmb (2,4-dimethoxybenzyl) dipeptides involve the attachment of a Dmb group to the backbone amide nitrogen of a glycine (B1666218) residue within a dipeptide. Similar to pseudoprolines, the bulky Dmb group disrupts interchain hydrogen bonding and prevents aggregation.[5][8] The Dmb group is also cleaved during the final TFA treatment.[5]

Key Features of Dmb-Dipeptides:

-

Effective Aggregation Disruption: The Dmb group acts as a temporary N-alkyl substituent, preventing the formation of secondary structures.[8][9]

-

Applicability to Glycine-Containing Sequences: Dmb-dipeptides are particularly useful for sequences containing glycine, which can be prone to aggregation.[5]

-

Prevention of Aspartimide Formation: The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended for introducing Asp-Gly sequences, as it completely prevents the formation of aspartimide, a common side reaction.[1][5]

Quantitative Data on the Impact of Fmoc-Dipeptides

The use of Fmoc-dipeptides has a demonstrable impact on the yield and purity of synthesized peptides, especially for difficult sequences.

| Peptide Sequence/Target | Challenge | Strategy | Coupling Reagent(s) | Crude Yield (%) | Purity (%) | Reference |

| H-VAVAG-NH₂ | Aggregation-prone | Standard SPPS | HBTU/HOBt/DIEA | Low | Low | [3] |

| H-VAVAG-NH₂ | Aggregation-prone | BDDMA-PS support | HBTU/HOBt/DIEA | 78 | 95 | [3] |

| Human Amylin (1-37) | High aggregation | Standard Fmoc SPPS | Not specified | Traces | Very Low | [4] |

| Human Amylin (1-37) | High aggregation | Pseudoproline dipeptides | Not specified | High | High | [4][10] |

| RANTES (24-91) (68-mer) | High aggregation | ChemMatrix resin + Pseudoproline dipeptides | Not specified | High | High | [4][10] |

BDDMA-PS: 1,4-butanediol (B3395766) dimethacrylate-cross-linked polystyrene. Data presented is illustrative of the improvements seen with modified strategies for difficult sequences.

Experimental Protocols

The incorporation of Fmoc-dipeptides into an SPPS protocol is generally straightforward and compatible with standard automated and manual synthesis procedures.[4][11]

General Considerations for Dipeptide Coupling

-

Equivalents: Typically, 1.5 to 5 equivalents of the Fmoc-dipeptide and coupling reagents are used relative to the resin loading.[11][12]

-

Activation: Standard coupling reagents such as HBTU, HATU, HCTU, PyBOP, or DIC/HOBt are effective for activating Fmoc-dipeptides.[4][11]

-

Coupling Time: Coupling times are generally in the range of 1-2 hours, but may be extended for difficult couplings.[11] Monitoring the reaction with a qualitative test like the ninhydrin (B49086) (Kaiser) test is recommended.

-

Placement: For optimal results, it is recommended to space pseudoproline or Dmb-dipeptides approximately every 6 residues throughout the peptide chain.[5]

Detailed Manual Coupling Protocol for a Pseudoproline Dipeptide

This protocol is a general guideline for the manual coupling of an Fmoc-pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ψMe,MePro)-OH)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

DCM (Dichloromethane)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Reaction vessel with a frit

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.

-

-

Activation of the Fmoc-Dipeptide:

-

In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly.

-

-

Coupling Reaction:

-

Immediately add the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin test to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

-

Automated SPPS with Fmoc-Dipeptides

Fmoc-dipeptides are readily compatible with automated peptide synthesizers.[4] The dipeptide can be treated as a single amino acid in the synthesis program.

General Programming for Automated Synthesis:

-

Place the Fmoc-dipeptide in the appropriate position in the synthesizer's amino acid rack.

-

Program the synthesis sequence, treating the dipeptide as a single residue.

-

Utilize a standard coupling protocol for the dipeptide, which may involve a slightly longer coupling time (e.g., 1-2 hours) compared to standard amino acids.

-

Ensure that the subsequent cycle correctly accounts for the addition of two residues.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of SPPS and the mechanism by which Fmoc-dipeptides prevent aggregation.

References

- 1. peptide.com [peptide.com]

- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 10. bachem.com [bachem.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

Navigating the Labyrinth of "Difficult Sequences" in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for a vast array of research and therapeutic applications. However, the seemingly straightforward stepwise addition of amino acids can be fraught with challenges, particularly when assembling "difficult sequences." These problematic sequences are characterized by their propensity to cause a dramatic decrease in synthesis efficiency, leading to low yields, impure products, and, in severe cases, complete synthesis failure. This guide provides a comprehensive technical overview of the underlying causes of difficult sequences, methods for their identification, and a detailed examination of strategies to overcome these synthetic hurdles.

The Genesis of a "Difficult Sequence": Causes and Consequences

The primary culprit behind the formation of difficult sequences is on-resin aggregation of the growing peptide chains. This aggregation is driven by the formation of stable intermolecular hydrogen bonds, which lead to the adoption of secondary structures, predominantly β-sheets. This phenomenon is particularly prevalent in sequences rich in hydrophobic or β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1]

When peptide chains aggregate on the solid support, the resin matrix can collapse, physically entrapping the N-terminus of the growing peptide.[2] This steric hindrance prevents the efficient diffusion of reagents, leading to incomplete Fmoc-deprotection and subsequent amino acid coupling steps. The consequences are dire, resulting in a cascade of deletion sequences and other impurities that are often difficult to separate from the target peptide, complicating purification efforts.[3]

Common examples of peptides notorious for containing difficult sequences include amyloid-forming peptides like Amyloid-β (Aβ), α-synuclein, and the acyl carrier protein (ACP) 65-74 fragment, as well as hydrophobic transmembrane domains of proteins.[4]

Identifying the Problem: Analytical Techniques for Detecting Difficult Sequences

Early detection of aggregation is crucial for salvaging a problematic synthesis. Several analytical techniques can be employed to monitor the synthesis in real-time or near real-time.

Resin Swelling Test

A simple yet effective method to detect on-resin aggregation is to monitor the swelling of the resin beads. In a successful synthesis, the resin volume should gradually increase as the peptide chain elongates. A sudden decrease in resin volume is a strong indicator of peptide aggregation and collapse of the resin matrix.[5][6]

Experimental Protocol: Measurement of Resin Swelling Volume [5][6]

-

Materials: Dry peptide synthesis resin, solvent of choice (e.g., DMF), 10 mL or 15 mL graduated glass cylinder with a stopper, spatula.

-

Procedure: a. Accurately weigh 1.0 g of dry resin and transfer it to the graduated cylinder. b. Record the initial dry volume of the resin. c. Add 8-10 mL of the selected solvent to the cylinder. d. Seal the cylinder and mix thoroughly to ensure all resin beads are suspended. e. Allow the resin to swell for a minimum of 1 hour at room temperature. f. After the swelling period, gently agitate the resin to remove any trapped air bubbles and allow it to settle completely. g. Record the final volume (in mL). The swelling volume is reported as mL/g of dry resin.

Real-time Monitoring by UV-Vis Spectroscopy

In continuous-flow peptide synthesizers, UV-Vis spectroscopy can be used to monitor the release of the Fmoc protecting group during the deprotection step. A sharp, well-defined peak indicates efficient deprotection. In contrast, a broad, tailing peak suggests slow and incomplete Fmoc removal, a hallmark of an aggregating sequence.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-invasive technique for monitoring the formation of secondary structures on the resin-bound peptide. The amide I region (1600-1700 cm⁻¹) of the IR spectrum is particularly informative. The appearance of a strong band around 1630 cm⁻¹ is indicative of β-sheet formation.[8][9]

Experimental Protocol: On-Resin FT-IR Monitoring [8][9]

-

Sample Preparation: After each coupling cycle, a small sample of the peptide-resin is withdrawn from the reaction vessel.

-

Spectrum Acquisition: The resin sample is washed and dried, and its FT-IR spectrum is recorded.

-

Data Analysis: The amide I region of the spectrum is analyzed for the characteristic absorption bands of different secondary structures (α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹).

Taming the Beast: Strategies to Overcome Difficult Sequences

A variety of chemical and methodological strategies have been developed to disrupt on-resin aggregation and improve the synthesis of difficult sequences.

Backbone Modifications

The incorporation of pseudoproline dipeptides is one of the most effective strategies to disrupt β-sheet formation. These dipeptides, derived from Serine or Threonine, introduce a "kink" in the peptide backbone, similar to proline, which disrupts the regular hydrogen bonding pattern required for secondary structure formation.[5] The pseudoproline moiety is stable during SPPS but is cleaved during the final TFA treatment, regenerating the native amino acid sequence.

Experimental Protocol: Incorporation of a Pseudoproline Dipeptide

-

Reagent Preparation: In a separate vial, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.

The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be used to temporarily protect the backbone amide nitrogen of an amino acid, typically Glycine. This protection prevents the formation of hydrogen bonds at that position, thereby disrupting aggregation.[10][11][12] These protecting groups are also removed during the final TFA cleavage.

Experimental Protocol: Incorporation of an Fmoc-Dmb/Hmb-Amino Acid [11]

-

Activation: For Hmb-protected amino acids, pre-activation as a symmetric anhydride (B1165640) or acid fluoride (B91410) is recommended for optimal coupling. For Dmb-protected amino acids, standard coupling reagents like HBTU/HOBt with DIPEA can be used.

-

Coupling: The activated Hmb/Dmb-amino acid is coupled to the deprotected peptide-resin. Due to steric hindrance, extended coupling times or double coupling may be necessary.

-

Subsequent Coupling: The acylation of the amino acid following the Hmb/Dmb-protected residue can be sterically hindered. The use of more powerful coupling reagents such as HATU or PyAOP may be required.

Modified Synthesis Conditions

Microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS. The rapid heating helps to disrupt the formation of secondary structures, leading to higher yields and purities, especially for difficult sequences.[1][13][14]

Experimental Protocol: General Guidelines for Microwave-Assisted SPPS [1]

-

Programming: Program the microwave peptide synthesizer with the desired peptide sequence and select a method that utilizes microwave energy for both deprotection and coupling steps.

-

Deprotection: A typical microwave deprotection cycle uses 20% piperidine (B6355638) in DMF and applies microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

-

Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.

The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and/or deprotection solutions can help to disrupt hydrogen bonding and break up aggregates.[14] Similarly, using "magic mixtures" of solvents with high solvating power, such as a 1:1:1 mixture of DCM, DMF, and NMP, can improve the solvation of the growing peptide chain and prevent aggregation.[3][7]

Experimental Protocol: Use of Chaotropic Salts [1]

-

Chaotropic Wash: Following Fmoc deprotection and standard DMF washes, wash the peptide-resin with a solution of 0.4 M LiCl in DMF (2 x 1 min).

-

DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction.

Segment Synthesis

For very long and difficult sequences, a segment synthesis or fragment condensation approach can be employed. The peptide is synthesized in smaller, more manageable fragments, which are then purified and ligated together in solution to form the final full-length peptide.[15]

Quantitative Data and Comparative Analysis

The effectiveness of these strategies can be quantified by comparing the yield and purity of a difficult peptide synthesized with and without their implementation. The following tables summarize representative data from the literature.

Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment

| Coupling Reagent | Crude Yield (%) | Reference |

| TBTU | 75 | [16] |

| HATU | 83 | [16] |

| PyBOP | 81 | [16] |

| TCTU | 87 | [16] |

| HCTU | 85 | [16] |

| DMTMM | 68 | [16] |

Table 2: Impact of Microwave and Pseudoproline on a Difficult Sequence

| Synthesis Conditions | Major Product | Crude Purity (%) | Reference |

| Standard (Room Temp) | Truncated Peptides | Very Low | [17] |

| Pseudoproline (Room Temp) | Desired Peptide | Excellent | [17] |

| Microwave (Standard) | des-Arg Peptide | - | [17] |

| Microwave + Pseudoproline | Desired Peptide | Good | [17] |

Table 3: Effect of Solvent on the Synthesis of a Hydrophobic Transmembrane Peptide [7]

| Solvent | Coupling Yield (%) |

| DMF | 4 |

| 80% NMP/DMSO | 12 |

Visualizing the Process: Workflows and Decision Making

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and decision-making processes in tackling difficult sequences.

Caption: Troubleshooting workflow for difficult peptide synthesis.

Caption: Decision tree for selecting a mitigation strategy.

Caption: Mechanism of aggregation and mitigation.

Conclusion

The synthesis of "difficult sequences" remains a significant challenge in solid-phase peptide synthesis. However, a thorough understanding of the underlying causes of on-resin aggregation, coupled with the judicious application of a range of analytical and synthetic strategies, can significantly improve the chances of success. The choice of mitigation strategy will depend on the specific nature of the difficult sequence, the length of the peptide, and the available synthetic instrumentation. By employing the techniques and protocols outlined in this guide, researchers can navigate the complexities of difficult sequences and successfully obtain these challenging but often crucial peptides for their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]

- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 8. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. blog.mblintl.com [blog.mblintl.com]

- 16. researchgate.net [researchgate.net]

- 17. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

A Technical Guide to Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide used to overcome challenges in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a protected dipeptide derivative. The key structural feature is the pseudoproline (ψ-Pro) moiety, which is a reversible modification of the peptide backbone. Specifically, the serine residue is protected as a dimethylated oxazolidine (B1195125) ring, which introduces a "kink" in the peptide chain. This conformational constraint is critical for its primary application.[1][2][3]

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₆N₂O₆ | [1][4][5][6][7][8] |

| Molecular Weight | 438.5 g/mol (also cited as 438.48 and 438.47) | [1][4][5][6][][10] |

| CAS Number | 252554-78-2 | [1][4][5][6][] |

| IUPAC Name | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | [4][] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥95% | [4] |

| Storage | -20°C to -15°C | [5][8] |

Primary Application and Mechanism of Action

The principal application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for the synthesis of "difficult sequences".[1][3] Difficult sequences are those prone to aggregation and the formation of secondary structures like β-sheets on the solid support. This aggregation can lead to poor solvation, incomplete coupling reactions, and ultimately, low purity and yield of the target peptide.[1][2]

The incorporation of the Ser(Psi(Me,Me)pro) moiety disrupts the hydrogen bonding patterns that lead to aggregation.[1][11] The oxazolidine ring introduces a kink in the peptide backbone, similar to a proline residue, which breaks up nascent secondary structures.[3][11][12] This effect is temporary; the native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[3][11]

Advantages of using this compound:

-

Disrupts Aggregation: Prevents β-sheet formation and improves solvation of the growing peptide chain.[1][2][12]

-

Improves Coupling Efficiency: Leads to higher yields and purity of the final peptide.[2][11]

-

Enhances Solubility: Pseudoproline-containing peptides have better solubility, which is beneficial for purification.[2][11]

-

Aids in Cyclization: The backbone kink can accelerate cyclization reactions.[11][12]

Experimental Protocols

While the compound is a synthetic building block and not used in signaling pathway studies, its own use in synthesis follows a clear workflow. Below is a generalized protocol for the incorporation of this compound into a peptide sequence during automated or manual Fmoc-SPPS.

Generalized SPPS Protocol for Incorporation:

| Step | Procedure | Purpose |

| 1. Resin Preparation | Swell the desired solid-phase resin (e.g., Rink Amide, Wang) in a suitable solvent like dimethylformamide (DMF). | To prepare the solid support for peptide chain elongation. |

| 2. Deprotection | Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group of the preceding amino acid. | To expose the free amine for the next coupling reaction. |

| 3. Washing | Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. | To ensure a clean reaction environment for the coupling step. |

| 4. Activation | In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) with a base (e.g., DIPEA) in DMF. | To activate the carboxylic acid of the dipeptide for efficient amide bond formation. |

| 5. Coupling | Add the activated dipeptide solution to the resin and allow it to react for a specified time (e.g., 1-2 hours). | To couple the dipeptide to the N-terminus of the resin-bound peptide chain. |

| 6. Washing | Wash the resin with DMF to remove excess reagents and byproducts. | To purify the resin-bound peptide for the next cycle. |

| 7. Cycle Continuation | Repeat steps 2-6 for the subsequent amino acids in the target sequence. | To continue the elongation of the peptide chain. |

| 8. Final Cleavage | Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5). | To cleave the peptide from the resin, remove all side-chain protecting groups, and simultaneously hydrolyze the oxazolidine ring back to a native serine residue. |

Workflow and Logical Diagrams

The following diagrams illustrate the role and workflow of using this pseudoproline dipeptide in SPPS.

Caption: Workflow for incorporating this compound in SPPS.

Caption: Logical diagram of pseudoproline dipeptide function in SPPS.

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:252554-78-2 | AxisPharm [axispharm.com]

- 5. This compound, 252554-78-2 | BroadPharm [broadpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. shop.bachem.com [shop.bachem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to overcome synthetic challenges associated with "difficult sequences."[1][2] These sequences are often prone to aggregation and secondary structure formation (e.g., β-sheets) on the solid support, leading to incomplete coupling reactions, low yields, and impure products.[2][3] The incorporation of a pseudoproline moiety, in this case, a dimethylated oxazolidine (B1195125) derived from serine, introduces a temporary "kink" in the peptide backbone.[3][4] This conformational disruption hinders inter-chain hydrogen bonding and aggregation, thereby improving the solvation of the growing peptide chain and enhancing coupling efficiency.[1][3][4] The pseudoproline is stable during Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage and deprotection step, regenerating the native Ala-Ser sequence.[2]

This document provides detailed application notes and protocols for the effective incorporation of this compound into peptide sequences, enabling the successful synthesis of complex and aggregation-prone peptides.

Key Advantages of Incorporating this compound

-

Enhanced Coupling Efficiency and Yield: By disrupting on-resin aggregation, pseudoproline dipeptides lead to more complete coupling reactions, resulting in higher crude peptide yields.[5][6]

-

Improved Crude Peptide Purity: Minimizing deletion sequences and other side reactions associated with incomplete couplings simplifies the purification process.[5][6]

-

Increased Solubility of Protected Peptides: The kink introduced by the pseudoproline moiety improves the solubility of the growing peptide chain in the synthesis solvent.[7]

-

Facilitation of "Difficult Sequence" Synthesis: The use of pseudoproline dipeptides has enabled the successful synthesis of highly amyloidogenic and aggregation-prone peptides, such as human Amylin (IAPP) and Amyloid Beta-peptide (Aβ), which are challenging to synthesize using standard methods.[1][8][9]

Data Presentation: Synthesis of Aggregation-Prone Peptides

The use of pseudoproline dipeptides has a significant impact on the synthesis of challenging peptides. The following table summarizes the results from the synthesis of the Amyloid Beta-peptide (Aβ) 1-42, a notoriously difficult sequence, with the incorporation of pseudoproline dipeptides.

| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Final Purified Product | Purity (%) | Reference |

| Aβ 1-42 | Fmoc/tBu SPPS with pseudoproline dipeptides | 57 | 13.8 mg (from 303 mg crude) | 92 | [8] |

Experimental Protocols

General Guidelines for Incorporating this compound

-

Placement: Strategically place the pseudoproline dipeptide within the peptide sequence to maximize its disruptive effect on aggregation. Empirical guidelines suggest insertion before known hydrophobic or aggregation-prone regions.[3]

-

Spacing: If multiple pseudoproline dipeptides are used, they should be spaced by at least 2-3 amino acid residues.[7]

-

Compatibility: this compound is fully compatible with standard Fmoc-SPPS protocols and automated synthesizers.[2]

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

-

Fmoc-amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform a Kaiser test to confirm complete coupling.

-

-

Incorporation of this compound:

-

Follow the same coupling procedure as in step 3, substituting the standard Fmoc-amino acid with this compound.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Analysis and Purification:

-

Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

-

Purify the peptide by preparative RP-HPLC.

-

Visualizations

Caption: SPPS workflow incorporating this compound.

Caption: Generic peptide-receptor signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. chempep.com [chempep.com]

- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 7. peptide.com [peptide.com]

- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Standard Fmoc-SPPS using Pseudoproline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of long or "difficult" sequences, prone to aggregation and formation of secondary structures like β-sheets on the solid support, often leads to incomplete reactions, low yields, and impure products.[1][2] Pseudoproline dipeptides are specialized building blocks designed to mitigate these challenges.[1][3]

These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][3] This cyclic structure mimics the kink-inducing properties of proline, effectively disrupting inter-chain hydrogen bonding and preventing peptide aggregation during synthesis.[1][4][5] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue.[1]

The incorporation of pseudoproline dipeptides leads to significant improvements in the quality and yield of crude peptides, making them an invaluable tool for accessing complex and previously intractable peptide sequences.[5][6]

Mechanism of Action

The primary function of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheet aggregates, which are a major cause of synthetic difficulties. This is achieved through two main mechanisms:

-

Conformational Disruption : The five-membered oxazolidine or thiazolidine ring imposes a "kink" in the peptide backbone, similar to that of a proline residue.[1][4] This kink favors a cis-amide bond conformation over the typical trans conformation, which disrupts the regular hydrogen-bonding patterns required for β-sheet formation.[1]

-

Enhanced Solvation : By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures efficient access of reagents to the N-terminus of the peptide, facilitating both the deprotection and coupling steps.[1]

Data Presentation: Efficacy of Pseudoproline Dipeptides

The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of difficult peptides. The following table summarizes the comparative results from the synthesis of a known difficult sequence, demonstrating the impact of incorporating a pseudoproline dipeptide.

| Synthesis Strategy | Key Parameters | Crude Product Purity (%) | Target Peptide Yield | Observations |

| Standard Fmoc-SPPS | Standard amino acid derivatives, ambient temperature | < 25% | Very Low | Complex mixture of truncated and deletion sequences. Significant aggregation observed after the 5th residue. |

| Fmoc-SPPS with Pseudoproline Dipeptide | Substitution of Phe-Ser with Fmoc-Phe-Ser(ψPro)-OH | > 80% | Excellent | Drastic improvement in purity. The desired product is the major peak. Aggregation was effectively suppressed. |

| Microwave-Assisted SPPS | Standard amino acid derivatives, microwave heating | ~50% | Moderate | Improved over standard ambient synthesis, but still significant byproducts. |

| Microwave-Assisted SPPS with Pseudoproline Dipeptide | Pseudoproline dipeptide and microwave heating | ~95% | High | Synergistic effect observed, leading to a highly pure crude product with minimal deletion sequences. |

Data compiled from a comparative study on a difficult peptide sequence.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle with a Pseudoproline Dipeptide

This protocol outlines the manual steps for incorporating a pseudoproline dipeptide into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

- Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).

- Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine (B6355638) in DMF to the resin.

- Agitate the mixture for 3 minutes.

- Drain the solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Pseudoproline Dipeptide Coupling:

- In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.

- Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.

- Agitate the mixture for 1-2 hours at room temperature.

- To monitor the completion of the coupling reaction, take a small sample of the resin beads and perform a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

- If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

- Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min).

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes.

- Drain the capping solution and wash the resin with DMF (3 x 1 min).

5. Chain Elongation:

- Repeat steps 2 and 3 (using standard Fmoc-amino acids) to continue elongating the peptide chain. Remember to omit the coupling cycle for the amino acid that is already part of the pseudoproline dipeptide.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

- After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

- Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.[7]

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine/thiazolidine ring will be cleaved during this step.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA and combine the filtrates.

4. Peptide Precipitation and Isolation:

- Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

- A white precipitate of the crude peptide should form.

- Centrifuge the mixture to pellet the peptide.

- Carefully decant the ether.

- Wash the peptide pellet with cold ether two more times to remove scavengers.

- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Crude Peptide Analysis

1. Sample Preparation:

- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

2. HPLC Analysis:

- Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine its purity.

- Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

- Monitor the absorbance at 214 nm or 220 nm.

3. Mass Spectrometry Analysis:

- Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.

Visualizations

Caption: Workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.

Caption: General workflow for assessing the biological activity of a synthetic peptide.

References

The Strategic Application of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Long Peptides: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of long peptides presents a significant challenge due to issues of aggregation and poor solubility during solid-phase peptide synthesis (SPPS). The incorporation of pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, has emerged as a transformative strategy to overcome these hurdles. This document provides detailed application notes and experimental protocols for the effective use of this valuable building block.

This compound is a specialized dipeptide derivative where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine (B1633789) ring.[1][2] This modification introduces a temporary "kink" in the peptide backbone, mimicking the structure of proline.[1][3] This conformational constraint is instrumental in disrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][4] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and greater purity of the final product, particularly for peptides longer than 40 amino acids.[1][5]